molecular formula C10H12N2 B12543884 4-Butylpyridine-2-carbonitrile CAS No. 142730-56-1

4-Butylpyridine-2-carbonitrile

Cat. No.: B12543884
CAS No.: 142730-56-1
M. Wt: 160.22 g/mol
InChI Key: YQZRZYMVMSUIQT-UHFFFAOYSA-N
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Description

4-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, featuring a butyl group at the fourth position and a nitrile group at the second position

Properties

CAS No.

142730-56-1

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-butylpyridine-2-carbonitrile

InChI

InChI=1S/C10H12N2/c1-2-3-4-9-5-6-12-10(7-9)8-11/h5-7H,2-4H2,1H3

InChI Key

YQZRZYMVMSUIQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridine-2-carbonitrile typically involves the reaction of 4-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrile group is introduced at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of 4-Butylpyridine-2-carbonitrile can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 4-Butylpyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It serves as a precursor for the production of various chemicals used in industrial processes.

Mechanism of Action

The mechanism of action of 4-Butylpyridine-2-carbonitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in organic synthesis, it acts as a nucleophile or electrophile in various reactions. In materials science, its electronic properties are exploited to develop new materials. The exact pathways and molecular targets vary based on the specific use case.

Comparison with Similar Compounds

    4-tert-Butylpyridine-2-carbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.

    4-Methylpyridine-2-carbonitrile: Features a methyl group at the fourth position.

    4-Ethylpyridine-2-carbonitrile: Contains an ethyl group at the fourth position.

Uniqueness: 4-Butylpyridine-2-carbonitrile is unique due to its specific combination of a butyl group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.

Biological Activity

4-Butylpyridine-2-carbonitrile is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

4-Butylpyridine-2-carbonitrile is characterized by a pyridine ring with a butyl group at the fourth position and a cyano group at the second position. This structure influences its chemical reactivity and biological interactions. The compound's unique functional groups may confer specific properties that enhance its utility in various applications, including medicinal chemistry.

Biological Activity Overview

Research indicates that 4-butylpyridine-2-carbonitrile exhibits biological activity, particularly in its interaction with biological systems. While specific mechanisms of action are not fully elucidated, studies suggest that it may function as a ligand in various biochemical pathways. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to 4-butylpyridine-2-carbonitrile. For instance, similar pyridine derivatives have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4-Butylpyridine-2-carbonitrileHepG2 (liver)Not specified
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneLung carcinomaNot specified
4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileHCT-116 (colon)7.7 ± 1.8

These findings suggest that compounds with similar structural features may have potential as anticancer agents.

The precise mechanisms through which 4-butylpyridine-2-carbonitrile exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular targets could involve:

  • Ligand Binding : Acting as a ligand for various receptors or enzymes.
  • DNA Interaction : Potentially influencing DNA binding and modification processes.

Further studies using molecular docking simulations could elucidate these interactions more clearly.

Case Studies

Case Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related pyridine compounds on human cancer cell lines demonstrated that certain derivatives exhibited higher selectivity and potency compared to conventional chemotherapeutics like cisplatin. This highlights the potential of pyridine-based compounds in cancer therapy.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies involving similar compounds have shown promising results in terms of tissue distribution and tumor accumulation, indicating that modifications to the pyridine structure can enhance therapeutic efficacy. For example, compounds with a butyl group have shown improved uptake in tumor tissues compared to their counterparts without such modifications.

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